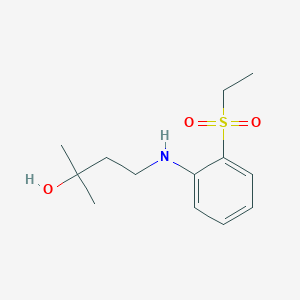
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one, also known as EPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new painkillers. Additionally, 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been found to have anxiolytic and antidepressant effects, making it a potential treatment for psychiatric disorders.
作用機序
The mechanism of action of 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one has been found to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, anxiolysis, and antidepressant effects. It has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may have a protective effect against ischemia-reperfusion injury.
実験室実験の利点と制限
One of the main advantages of using 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one in lab experiments is its potency and selectivity, which allows for precise and accurate measurements of its effects. Additionally, 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several potential future directions for research on 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one, including its use in the development of new painkillers and psychiatric medications. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one and its potential effects on other neurotransmitters and physiological systems. Finally, research is needed to determine the long-term safety and efficacy of 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one in humans.
合成法
4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one can be synthesized through a multi-step process, starting from commercially available starting materials. One of the most common methods involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-methylpropylpiperazine, followed by reduction of the resulting nitro compound with zinc in acetic acid. The final step involves the sulfonation of the product with sulfuric acid to yield 4-(4-Ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one.
特性
IUPAC Name |
4-(4-ethylsulfonylphenyl)-1-(2-methylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-22(20,21)15-7-5-14(6-8-15)17-9-10-18(11-13(2)3)16(19)12-17/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPNKJHFGKGDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCN(C(=O)C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B6624197.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
![N-[2-oxo-2-(4,6,7,8-tetrahydrothieno[3,2-c]azepin-5-yl)ethyl]ethanesulfonamide](/img/structure/B6624212.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(2-ethylsulfonylethyl)pyrazol-3-amine](/img/structure/B6624219.png)
![N-[5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6624227.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)
![4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline](/img/structure/B6624243.png)

![5-(4-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624270.png)
![5-(2-Ethylsulfonylphenyl)-5-azaspiro[2.5]octane](/img/structure/B6624277.png)
![2-[5-[(3-Chloro-4-methylphenyl)methylamino]-3,4-dimethylpyrazol-1-yl]ethanol](/img/structure/B6624278.png)
![(2R)-1-[4-(2-ethylsulfonylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6624284.png)